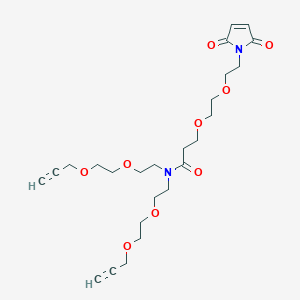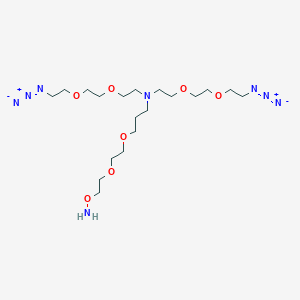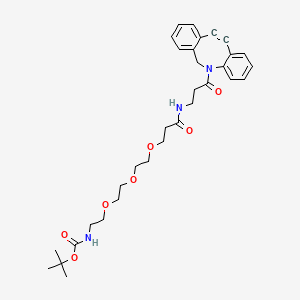
BocNH-PEG3-acid-amine DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BocNH-PEG3-acid-amine DBCO: is a chemical compound used primarily in bioconjugation reactions and drug discovery . It is composed of a polyethylene glycol (PEG) chain with a Boc-protected amine group, an acid group, and a dibenzocyclooctyne (DBCO) moiety. The compound is known for its application in copper-free click chemistry, which allows for efficient and specific chemical conjugation under mild conditions without the need for toxic catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:
PEGylation: The PEG chain is synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators.
Protection and Functionalization: The PEG chain is then functionalized with a Boc-protected amine group and an acid group.
DBCO Conjugation: The final step involves the conjugation of the DBCO moiety to the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: BocNH-PEG3-acid-amine DBCO undergoes substitution reactions where the Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Click Chemistry Reactions: The DBCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry: Azide-functionalized molecules are used in SPAAC reactions with DBCO under mild, aqueous conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: : BocNH-PEG3-acid-amine DBCO is used in the synthesis of complex molecules and polymers through click chemistry . Biology : It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes . Medicine : The compound is used in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects . Industry : It is utilized in the development of advanced materials and surface modifications for various industrial applications .
Mécanisme D'action
The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG3-amine: Similar to BocNH-PEG3-acid-amine DBCO but lacks the Boc-protected amine and acid groups.
DBCO-PEG23-amine: Contains a longer PEG chain and is used for similar bioconjugation applications.
Uniqueness: : this compound is unique due to its combination of a Boc-protected amine, an acid group, and a DBCO moiety. This allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and reactivity under mild conditions .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMZLUDCISDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
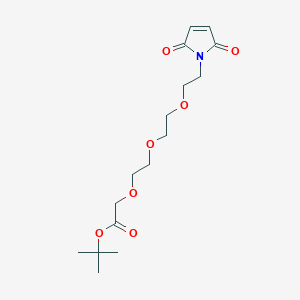
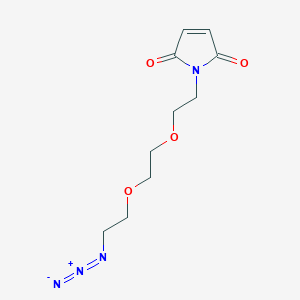
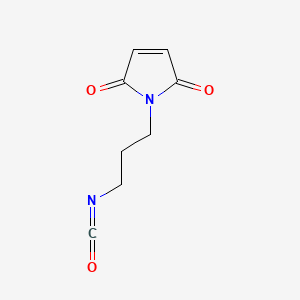

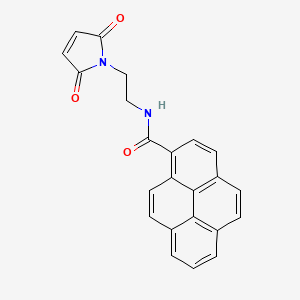
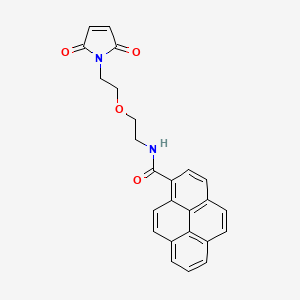
![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
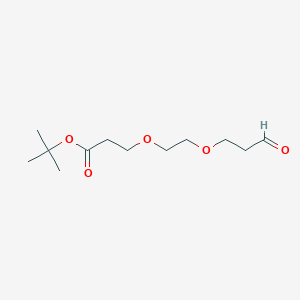
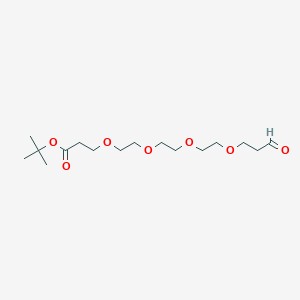
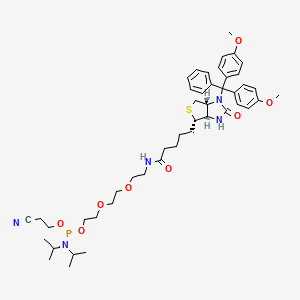
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
